molecular formula C11H21IO2 B8723705 11-iodoundecanoic Acid CAS No. 63632-65-5

11-iodoundecanoic Acid

Cat. No. B8723705
Key on ui cas rn: 63632-65-5
M. Wt: 312.19 g/mol
InChI Key: SLTSWHUYRFXFQX-UHFFFAOYSA-N
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Patent
US08193246B2

Procedure details

11-Iodo undecanoic acid was synthesized according to Bergbreiter, J. Org. Chem., 40 (6), (1975) 779-782. Briefly, 250 g 11-Bromo undecanoic acid, 325 g Sodium iodide and 2 liter acetone were refluxed under N2 atmosphere for 24 hours. The mixture was divided and added to 4 liter H2O each. The mixtures were fritted and the crude product recrystallized from methanol and finally characterized by the melting point.
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
325 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[I-:15].[Na+].CC(C)=O>O>[I:15][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
BrCCCCCCCCCCC(=O)O
Name
Quantity
325 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2 L
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude product recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
ICCCCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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